molecular formula C15H13N3O3 B15040922 2,5-Dimethyl-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-3-carbohydrazide

2,5-Dimethyl-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-3-carbohydrazide

Cat. No.: B15040922
M. Wt: 283.28 g/mol
InChI Key: PUSZFIOKVIJVNQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines the indole nucleus with a furan ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-3-carbohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with an indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-3-carbohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2,5-Dimethyl-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-3-carbohydrazide is unique due to its combination of the indole and furan rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C15H13N3O3/c1-8-7-11(9(2)21-8)14(19)18-17-13-10-5-3-4-6-12(10)16-15(13)20/h3-7,16,20H,1-2H3

InChI Key

PUSZFIOKVIJVNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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